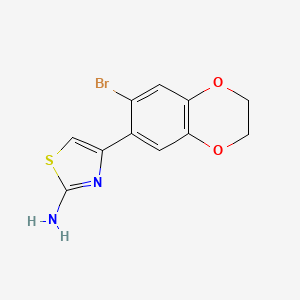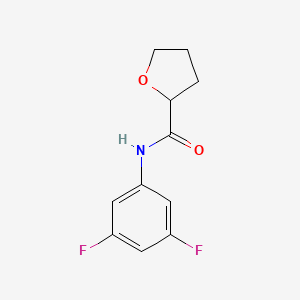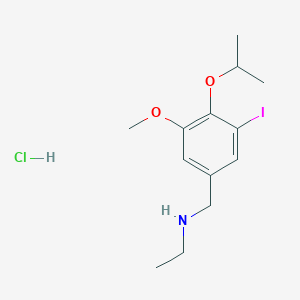
4-methyl-N-(2-phenylethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Descripción general
Descripción
4-methyl-N-(2-phenylethyl)-6-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is commonly known as MPTP and is a pyrimidine-based compound that has a trifluoromethyl group attached to it. MPTP has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of MPTP is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. MPTP has been shown to inhibit the activity of various enzymes, including tyrosine kinase and glycogen synthase kinase-3 beta, which are known to play a critical role in the development and progression of various diseases.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been found to regulate glucose metabolism, which is important in the management of diabetes. In addition, MPTP has been shown to inhibit the formation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MPTP is its potent anti-cancer activity against various cancer cell lines. It also exhibits anti-diabetic and anti-Alzheimer's disease properties. However, the limitations of MPTP include its potential toxicity and side effects, which need to be carefully evaluated before its clinical use.
Direcciones Futuras
There are several future directions for the research on MPTP. One of the areas of interest is the development of novel derivatives of MPTP with improved therapeutic properties. Another area of research is the identification of the molecular targets of MPTP, which will help in understanding its mechanism of action. In addition, the potential use of MPTP in combination with other therapeutic agents is also an area of interest. Overall, MPTP has shown significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic properties.
Aplicaciones Científicas De Investigación
MPTP has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been found to exhibit potent anti-cancer activity against various cancer cell lines. MPTP has also been shown to possess anti-diabetic properties by regulating glucose metabolism. In addition, MPTP has been studied for its potential use in the treatment of Alzheimer's disease, where it has been found to inhibit the formation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of the disease.
Propiedades
IUPAC Name |
4-methyl-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-10-9-12(14(15,16)17)20-13(19-10)18-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHPJFYMYLSQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)

![5-oxo-N-[4-(2-oxo-2-phenylethoxy)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4234772.png)
![4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4234779.png)


![ethyl 4-methyl-2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4234786.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4234792.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234816.png)
![3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4234832.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4234835.png)

![1-amino-5-(4-morpholinyl)-N-2-pyridinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4234846.png)